molecular formula C9H12N2S B14414578 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione CAS No. 80946-07-2

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione

Katalognummer: B14414578
CAS-Nummer: 80946-07-2
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: CIYITUDDPUFIHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-diene ring and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione typically involves the reaction of cyclohexa-2,4-dienone derivatives with diamines under photolytic conditions. The process includes the photolytic cleavage of cyclohexa-2,4-dienones, followed by condensation with diamines to form the desired compound . The reaction is usually carried out in the presence of visible light and ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as light intensity, temperature control, and solvent selection, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the amino groups under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the diene and thione groups, which can participate in electrophilic and nucleophilic reactions. The pathways involved include the formation of resonance-stabilized intermediates and the generation of reactive species that can interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione is unique due to its specific combination of amino and thione groups attached to the cyclohexa-2,4-diene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

80946-07-2

Molekularformel

C9H12N2S

Molekulargewicht

180.27 g/mol

IUPAC-Name

N'-ethyl-2-sulfanylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11)

InChI-Schlüssel

CIYITUDDPUFIHE-UHFFFAOYSA-N

Kanonische SMILES

CCN=C(C1=CC=CC=C1S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.